molecular formula C12H6ClF3N2O3S B2911565 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine CAS No. 1281872-43-2

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2911565
CAS No.: 1281872-43-2
M. Wt: 350.7
InChI Key: GENDGDVFOFKCTP-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with chloro, nitrobenzenesulfinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Sulfinylation: The conversion of a nitrobenzene derivative to a sulfinyl compound, which can be achieved using reagents like sulfinyl chlorides.

    Pyridine Ring Formation: The construction of the pyridine ring, which may involve cyclization reactions using appropriate precursors.

    Trifluoromethylation: The addition of a trifluoromethyl group, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfinyl group to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in an appropriate solvent.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitro and sulfinyl groups can influence the biological activity of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(4-nitrobenzenesulfonyl)-5-(trifluoromethyl)pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-Chloro-2-(4-nitrobenzenesulfinyl)-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-Chloro-2-(4-aminobenzenesulfinyl)-5-(trifluoromethyl)pyridine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-chloro-2-(4-nitrophenyl)sulfinyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3S/c13-10-5-7(12(14,15)16)6-17-11(10)22(21)9-3-1-8(2-4-9)18(19)20/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENDGDVFOFKCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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